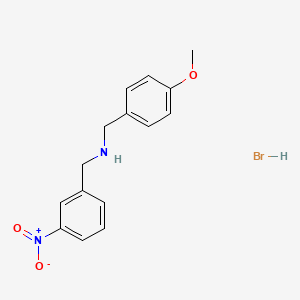

(4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide

Overview

Description

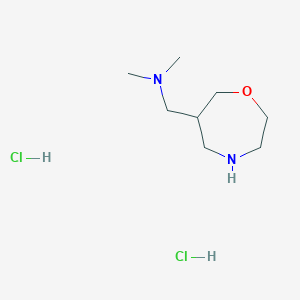

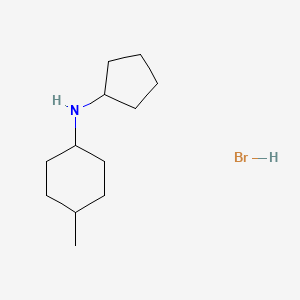

(4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide is a chemical compound that has been widely used in scientific research. It is a type of amine that has both methoxy and nitro groups attached to a benzene ring. The compound is commonly referred to as MBNBA hydrobromide and is known for its ability to selectively bind to certain proteins in the body.

Scientific Research Applications

Photosensitive Protecting Groups

The compound (4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide, due to its structural components, could be relevant in the context of photosensitive protecting groups. Photosensitive protecting groups such as 2-nitrobenzyl and 3-nitrophenyl play a critical role in synthetic chemistry, allowing for precise control over the release of protected functional groups upon exposure to light. This principle is especially promising for the development of light-responsive materials and the controlled release of drugs or other active molecules in a spatially and temporally resolved manner (Amit, Zehavi, & Patchornik, 1974).

Biogenic Amines in Fish

Although not directly related to (4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide, research on biogenic amines in fish underscores the importance of understanding the chemistry and toxicology of nitrogen-containing compounds. Biogenic amines like histamine, putrescine, and cadaverine are significant in food safety and quality. Their study provides insights into the biological activities of amine compounds, which could be relevant for assessing the environmental and biological interactions of (4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide derivatives (Bulushi et al., 2009).

Catalytic Functionalisation of Saturated C-H Bonds

Research on metalloporphyrin-catalysed functionalisation of saturated C-H bonds, including C-O, C-N, and C-C bond formation, highlights the potential of (4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide in organic synthesis. The specific functional groups in its structure could make it a substrate or intermediate in catalytic reactions aimed at modifying complex molecules, thus contributing to the synthesis of pharmacologically active compounds or new materials (Che et al., 2011).

Nitrogen Assimilation in Rhodococcus

The diverse enzymatic activity of Rhodococcus in converting nitrogenous compounds highlights the potential biotechnological applications of nitrogen-containing molecules like (4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide. Understanding the metabolic pathways and enzyme mechanisms involved in nitrogen assimilation could guide the development of bioremediation strategies or the synthesis of valuable nitrogen-containing products (Foster et al., 2014).

properties

IUPAC Name |

1-(4-methoxyphenyl)-N-[(3-nitrophenyl)methyl]methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3.BrH/c1-20-15-7-5-12(6-8-15)10-16-11-13-3-2-4-14(9-13)17(18)19;/h2-9,16H,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYMSYVTNJVETR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)[N+](=O)[O-].Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B3106894.png)

![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3106911.png)

amine hydrobromide](/img/structure/B3106986.png)

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)](/img/structure/B3106999.png)